![molecular formula C21H22N2O3 B11149302 1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide](/img/structure/B11149302.png)
1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide
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Overview
Description
1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like lithium aluminum hydride.
Substitution: Introduction of the isopropyl group through a substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.
Chemical Reactions Analysis
1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. Its structure features an indole ring, which is often associated with diverse biological activities, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives display activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The Diameter of Inhibition Zone (DIZ) assay has been utilized to evaluate the antimicrobial efficacy of these compounds, with some exhibiting notable inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's structural analogs have been explored for their anticancer properties. Studies suggest that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds incorporating the indole structure have shown cytotoxic activity against several human cancer cell lines, including those from breast and colon cancers . The design of molecular hybrids combining indole with other active moieties has been proposed to enhance efficacy against various tumors .
Case Study 1: Antimicrobial Evaluation
A study synthesized several indole-based compounds and evaluated their antimicrobial activity. Compounds derived from N-acetylisatins showed promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential of indole derivatives in developing new antimicrobial agents .
Compound | DIZ (mm) | Target Bacteria |
---|---|---|
5c | 21 | Staphylococcus aureus |
5h | 22 | Bacillus subtilis |
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of various indole derivatives on human cancer cell lines. The study demonstrated that specific modifications in the indole structure could significantly enhance cytotoxicity, suggesting a viable pathway for drug development targeting cancer .
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
Breast Cancer | 15 | Indole Derivative A |
Colon Cancer | 10 | Indole Derivative B |
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-isopropyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties.
Biological Activity
1-Isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3, with a molecular weight of approximately 312.36 g/mol. The presence of the methoxy group and the indole core are significant for its biological activity.
Research indicates that compounds with indole structures often exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar indole derivatives have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Interaction with Receptors : Indoles can interact with various receptors, including serotonin receptors, which may mediate mood and pain responses.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (lung) | 12.5 | |
Compound B | MCF-7 (breast) | 8.0 | |
Compound C | HeLa (cervical) | 10.5 |
The above data suggests that modifications in the indole structure can lead to enhanced anticancer activity.
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that certain analogs can reduce the production of pro-inflammatory cytokines:
- Cytokine Inhibition : Studies reported a reduction in TNF-alpha and IL-6 levels when treated with similar indole compounds.
Neuroprotective Effects
Research indicates that some indole compounds exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis. This may be relevant for conditions such as Alzheimer's disease.
Study on Anticancer Properties
A study evaluated the efficacy of various indole derivatives, including this compound, against human cancer cell lines. The findings suggested that this compound could inhibit cell proliferation significantly more than traditional chemotherapeutics.
Neuroprotective Effects in Animal Models
In a rodent model of neurodegeneration, administration of indole-based compounds resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)23-12-11-17-18(5-4-6-19(17)23)21(25)22-13-20(24)15-7-9-16(26-3)10-8-15/h4-12,14H,13H2,1-3H3,(H,22,25) |
InChI Key |
UYPDPYBTBIPHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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